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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the Phase I clinical trial

results for aurothiomalate in patients with advanced solid tumors. The information is intended to

support researchers, scientists, and drug development professionals in understanding the

safety, tolerability, and pharmacokinetic profile of this agent. While a direct head-to-head Phase

I trial with a comparable agent in the same cancer types is not available in published literature,

this guide will draw comparisons with Auranofin, another gold-containing compound that has

been investigated in oncology, to provide a broader context.

Executive Summary
Aurothiomalate (ATM), a gold-containing compound, has been evaluated in a Phase I clinical

trial for advanced non-small-cell lung cancer (NSCLC), ovarian cancer, and pancreatic cancer

based on its preclinical activity as a potent inhibitor of Protein Kinase C iota (PKCι) signaling.[1]

[2] The primary objective of the trial was to determine the maximum tolerated dose (MTD) and

to characterize the safety profile and pharmacokinetics of intramuscularly administered

aurothiomalate. The study established an MTD and demonstrated a dose-related accumulation

of gold in plasma.[1][2] No objective responses were observed, with stable disease being the

best response in a small number of patients.[2] As a comparator, Auranofin, an oral gold-

containing compound and an inhibitor of thioredoxin reductase, has also been explored in

clinical trials for various cancers, including lung and ovarian cancer.[3]
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Aurothiomalate: Phase I Trial Data
The pivotal Phase I study of aurothiomalate was a dose-escalation trial in patients with

advanced, pretreated NSCLC, ovarian, or pancreatic cancer.[1][2]

Table 1: Aurothiomalate Phase I Trial Design and Patient
Demographics

Parameter Details

Trial Design 3+3 Dose Escalation[1][2]

Patient Population

Advanced, pretreated Non-Small-Cell Lung

Cancer, Ovarian Cancer, or Pancreatic

Cancer[1][2]

Number of Patients 15[1][2]

Administration Route Intramuscular (IM)[1][2]

Dosing Schedule Weekly for three 4-week cycles[1][2]

Dose Cohorts 25 mg, 50 mg, 75 mg[1][2]

Table 2: Pharmacokinetics and Safety of Aurothiomalate
Parameter Results

Maximum Tolerated Dose (MTD) 50 mg IM weekly[1][2]

Dose-Limiting Toxicities (DLTs)

- 25 mg cohort: Hypokalemia (1 patient)[1][2]-

50 mg cohort: Urinary Tract Infection (1 patient)

[1][2]- 75 mg cohort: None observed (in 2

patients)[1][2]

Pharmacokinetics

Dose-related accumulation of steady-state

plasma concentrations of gold, consistent with

linear pharmacokinetics.[1][2]

Most Common Adverse Events
Not explicitly detailed in the primary abstract,

but included grade 3 hematologic toxicities.[1][2]
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Table 3: Anti-Tumor Activity of Aurothiomalate
Parameter Results

Objective Response Rate 0%[2]

Best Response Stable Disease (2 patients)[2]

Median Treatment Duration 2 cycles (range 1-3)[1][2]

Comparison with Auranofin
Auranofin is another gold-containing compound that has been repurposed for cancer therapy.

Unlike aurothiomalate, auranofin is orally administered and its primary mechanism of action is

the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[3]

Auranofin has been investigated in Phase I/II clinical trials for several cancers, including

chronic lymphocytic leukemia, lung cancer, and ovarian cancer.[3]

A direct comparison of Phase I data is challenging due to the lack of a published, detailed

Phase I dose-escalation study of auranofin in the same specific advanced cancers as the

aurothiomalate trial. However, a pilot clinical trial of auranofin in recurrent epithelial ovarian,

primary peritoneal, or fallopian tube cancer has been conducted to assess feasibility.[4]

Table 4: Aurothiomalate vs. Auranofin - A High-Level
Comparison

Feature Aurothiomalate Auranofin

Mechanism of Action PKCι inhibitor[1][2]
Thioredoxin Reductase (TrxR)

inhibitor[3]

Administration Route Intramuscular[1][2] Oral[3]

Status in Advanced Cancers Phase I completed[1][2]
Investigated in Phase I/II trials

for various cancers[3]

Reported MTD

50 mg IM weekly (in NSCLC,

Ovarian, Pancreatic Cancer)[1]

[2]

MTD varies depending on the

trial and combination therapy.
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Experimental Protocols
Aurothiomalate Phase I Trial Protocol
The study employed a standard 3+3 dose-escalation design.[1][2] Patients with advanced,

pretreated NSCLC, ovarian, or pancreatic cancer were enrolled into cohorts of 3-6 patients.[1]

[2] Each cohort was treated with a specific dose of aurothiomalate (25 mg, 50 mg, or 75 mg)

administered as a weekly intramuscular injection for three 4-week cycles.[1][2] The dose was

not escalated for individual patients.[1][2] Dose-limiting toxicities were assessed during the first

cycle. If no DLTs were observed in the initial 3 patients of a cohort, the dose was escalated for

the next cohort. If one DLT was observed, 3 more patients were enrolled at the same dose

level. The MTD was defined as the highest dose level at which no more than one of six patients

experienced a DLT.[1][2] Blood samples were collected to analyze elemental gold levels.[1][2]

Tumor response was evaluated every 8 weeks using imaging.[2]
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Caption: Aurothiomalate inhibits PKCι signaling.

Experimental Workflow: 3+3 Dose Escalation
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Caption: 3+3 dose-escalation trial design workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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